molecular formula C21H16O5 B12178495 6-ethyl-7-methoxy-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one

6-ethyl-7-methoxy-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one

Cat. No.: B12178495
M. Wt: 348.3 g/mol
InChI Key: FZOMBVMQSCPNGZ-UHFFFAOYSA-N
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Description

6-ethyl-7-methoxy-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-7-methoxy-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 7-methoxy-4-chromenone with 2-oxo-2H-chromen-3-yl acetic acid under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-ethyl-7-methoxy-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized chromen-2-one derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or photostability.

Mechanism of Action

The mechanism of action of 6-ethyl-7-methoxy-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Affecting Gene Expression: Altering the expression of genes related to cell growth, apoptosis, and other biological processes.

Comparison with Similar Compounds

6-ethyl-7-methoxy-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one can be compared with other chromen-2-one derivatives, such as:

    Coumarin: A naturally occurring compound with similar structural features but different biological activities.

    Warfarin: A well-known anticoagulant drug derived from coumarin.

    Esculetin: A hydroxycoumarin with antioxidant and anti-inflammatory properties.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H16O5

Molecular Weight

348.3 g/mol

IUPAC Name

6-ethyl-7-methoxy-4-(2-oxochromen-3-yl)chromen-2-one

InChI

InChI=1S/C21H16O5/c1-3-12-8-15-14(10-20(22)25-19(15)11-18(12)24-2)16-9-13-6-4-5-7-17(13)26-21(16)23/h4-11H,3H2,1-2H3

InChI Key

FZOMBVMQSCPNGZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OC)OC(=O)C=C2C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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